tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17702208
InChI: InChI=1S/C13H17BrN2O2S2/c1-13(2,3)18-12(17)15-6-7-16-19-10-5-4-9(14)8-11(10)20-16/h4-5,8H,6-7H2,1-3H3,(H,15,17)
SMILES:
Molecular Formula: C13H17BrN2O2S2
Molecular Weight: 377.3 g/mol

tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

CAS No.:

Cat. No.: VC17702208

Molecular Formula: C13H17BrN2O2S2

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate -

Specification

Molecular Formula C13H17BrN2O2S2
Molecular Weight 377.3 g/mol
IUPAC Name tert-butyl N-[2-(5-bromo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
Standard InChI InChI=1S/C13H17BrN2O2S2/c1-13(2,3)18-12(17)15-6-7-16-19-10-5-4-9(14)8-11(10)20-16/h4-5,8H,6-7H2,1-3H3,(H,15,17)
Standard InChI Key PFLFDCLHMZPIGF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCN1SC2=C(S1)C=C(C=C2)Br

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is tert-butyl N-[2-(5-bromo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate . Alternative designations include:

  • CAS Registry Number: 2060006-34-8

  • Synonym: EN300-318479

Molecular Formula and SMILES Notation

The molecular formula C₁₃H₁₇BrN₂O₂S₂ reflects the presence of a bromine atom, two sulfur atoms, and a carbamate-protected amine group . The SMILES string CC(C)(C)OC(=O)NCCN1SC2=C(S1)C=C(C=C2)Br encodes the compound’s connectivity, highlighting the tert-butyl group, ethyl linker, and brominated benzodithiazole ring .

InChIKey and Structural Uniqueness

The InChIKey PFLFDCLHMZPIGF-UHFFFAOYSA-N serves as a digital fingerprint for this molecule, enabling precise database searches . The compound’s uniqueness arises from its 1,3,2-benzodithiazol-2-yl core, which features a sulfur-nitrogen-sulfur (S-N-S) motif fused to a benzene ring substituted with bromine at the 5-position .

Structural Characteristics

2D and 3D Conformational Analysis

The benzodithiazole ring adopts a planar geometry due to aromatic stabilization, while the ethylcarbamate side chain introduces rotational flexibility (rotatable bond count = 5) . Density functional theory (DFT) calculations predict that the tert-butyl group adopts a staggered conformation to minimize steric hindrance .

Table 1: Key Structural Parameters

PropertyValueSource
Heavy Atom Count20
Rotatable Bond Count5
Topological Polar Surface Area92.2 Ų

Electronic Properties

The bromine atom exerts a strong electron-withdrawing effect via inductive withdrawal, polarizing the benzodithiazole ring. This polarization enhances the compound’s susceptibility to nucleophilic aromatic substitution reactions at the 5-position .

Physicochemical Properties

Lipophilicity and Solubility

With an XLogP3 value of 3.7, the compound exhibits moderate lipophilicity, favoring partition into organic phases . The topological polar surface area (92.2 Ų) suggests limited membrane permeability, typical of carbamate-containing molecules .

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight377.3 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Monoisotopic Mass375.99148 Da

Stability and Reactivity

The carbamate group is prone to hydrolysis under acidic or basic conditions, yielding a primary amine and tert-butyl alcohol . The benzodithiazole ring remains stable up to 200°C, as inferred from analogs .

Synthetic Considerations

Retrosynthetic Analysis

While no explicit synthesis is documented for this compound, a plausible route involves:

  • Bromination of 2H-1,3,2-benzodithiazole at the 5-position.

  • Alkylation with 2-aminoethyl chloride to install the ethylamine side chain.

  • Carbamate formation using tert-butyloxycarbonyl (Boc) anhydride .

Challenges in Synthesis

  • Regioselectivity: Achieving monobromination at the 5-position requires careful control of reaction conditions .

  • Carbamate Protection: The Boc group may undergo premature cleavage if acidic catalysts are used .

Comparative Analysis with Fluoro Analog

The fluoro-substituted analog (PubChem CID 125425280, C₁₃H₁₇FN₂O₂S₂) provides insights into halogen effects :

Table 3: Bromo vs. Fluoro Derivatives

PropertyBromo DerivativeFluoro Derivative
Molecular Weight377.3 g/mol316.4 g/mol
XLogP33.73.1
Hydrogen Bond Acceptors56

The bromo compound’s higher molecular weight and lipophilicity suggest enhanced bioavailability compared to its fluoro counterpart .

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